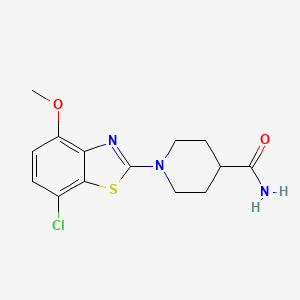![molecular formula C18H19ClN4O B6444171 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile CAS No. 2640867-15-6](/img/structure/B6444171.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile is a synthetic compound characterized by the presence of a pyridine ring, piperidine ring, and cyanopyridine moiety. This compound is often investigated in the context of chemical, biological, and medicinal research due to its unique structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : 3-chloropyridin-4-yl alcohol, piperidine, methylpyridine, and sodium cyanide.
Step-by-Step Synthesis
Formation of the ether bond between 3-chloropyridin-4-yl alcohol and piperidine in the presence of a base like potassium carbonate.
Introduction of the cyanide group using sodium cyanide under controlled temperature and solvent conditions.
Methylation of the pyridine ring using methyl iodide in a suitable polar solvent.
Industrial Production Methods
In an industrial context, the synthesis can be scaled up with optimizations such as continuous flow reactions to enhance yield and reduce production costs. Typical conditions include the use of automated reactors and strict control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : When exposed to strong oxidizing agents like potassium permanganate, the compound can undergo oxidative degradation.
Reduction: : Reduction with agents such as lithium aluminum hydride can lead to the breaking of the cyanide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, controlled temperature.
Reduction: : Lithium aluminum hydride, dry ether solvent.
Substitution: : Thionyl chloride, anhydrous conditions, elevated temperature.
Major Products
Oxidative by-products, such as carboxylic acids from cyanide oxidation.
Reduced forms with altered functional groups, e.g., amines from cyanide reduction.
Substituted pyridines with different halides.
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules and is frequently used in studies of synthetic methodologies and reaction mechanisms.
Biology
Medicine
Research indicates potential therapeutic uses, particularly in targeting certain neurological disorders, given its activity at specific neurotransmitter receptors.
Industry
It can be employed in the development of advanced materials, particularly those requiring specific electronic or steric properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as neurotransmitter receptors. The piperidine and pyridine rings allow for binding to these receptors, modulating their activity and influencing associated pathways. This interaction can lead to various pharmacological effects, depending on the specific receptor targeted.
Comparison with Similar Compounds
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile can be compared with other cyanopyridines and piperidine derivatives.
Similar Compounds
2-(4-Pyridinyl)-6-methylpyridine-3-carbonitrile: Lacks the piperidine moiety, thus has different binding properties.
4-(Piperidin-1-ylmethyl)pyridine: Lacks the cyanide and 6-methyl groups, resulting in altered chemical reactivity and biological activity.
This compound stands out due to its combined structural elements, providing unique binding affinities and reactivity profiles not seen in its individual components or similar compounds.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-13-2-3-15(10-20)18(22-13)23-8-5-14(6-9-23)12-24-17-4-7-21-11-16(17)19/h2-4,7,11,14H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIQHTZLSLOTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)
![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)

![2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444123.png)
![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)
![1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444132.png)
![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)
![6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6444135.png)
![N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444147.png)
![N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444148.png)
![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)
![N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444157.png)
![N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444158.png)
![1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6444165.png)
